Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Description
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4) is a quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . Its structure features a bromine atom at position 6, a hydroxyl group at position 4, and an ethyl ester at position 3 of the quinoline scaffold (SMILES: CCOC(=O)C1=CN=C2C=CC(Br)=CC2=C1O). This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of PI3K/mTOR dual inhibitors for cancer treatment .
Key properties include:
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIOBTVAJBBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351071 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122794-99-4, 79607-23-1 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate typically involves the bromination of 4-hydroxyquinoline-3-carboxylic acid followed by esterification with ethanol . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or chloroform . The esterification step can be carried out using ethanol and a catalyst like sulfuric acid or hydrochloric acid . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is an important intermediate in the synthesis of pharmaceuticals, especially those targeting bacterial infections and other diseases. Its unique structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Antibiotic Development
In a study focusing on the synthesis of new antibiotics, researchers utilized this compound to create derivatives that exhibited improved activity against resistant bacterial strains. The compound's ability to inhibit bacterial growth was confirmed through various assays, demonstrating its potential as a scaffold for antibiotic development .
Biochemical Research
Enzyme Inhibition and Receptor Binding
This compound is frequently employed in studies investigating enzyme inhibition and receptor interactions. Its unique chemical properties facilitate research into biological pathways, aiding the development of new therapeutic strategies.
Example: Interaction Studies
Research has demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. These interactions provide insights into its mechanism of action and potential therapeutic applications .
Material Science
Development of Coatings and Polymers
In material science, this compound is explored for its potential in enhancing the durability and resistance of coatings and polymers. Its incorporation into materials can improve their mechanical properties and environmental resistance.
Application in Photovoltaics
Recent studies have investigated the use of this compound in dye-sensitized solar cells (DSSCs), where it serves as a sensitizer due to its favorable electronic properties. The compound's performance in photovoltaic applications highlights its versatility beyond traditional chemical uses.
Agricultural Chemistry
Agrochemical Development
The compound is also utilized in the formulation of agrochemicals such as fungicides and herbicides. Its effectiveness in crop protection contributes to increased agricultural yields.
Field Trials: Efficacy as a Fungicide
Field trials have shown that formulations containing this compound provide significant protection against fungal pathogens, thereby enhancing crop productivity .
Analytical Chemistry
Reagent for Detection Techniques
In analytical chemistry, this compound serves as a reagent in various detection methods, aiding in the quantification of other chemical substances.
Application Example: Chromatography
The compound has been used effectively in chromatographic techniques to separate and quantify complex mixtures, demonstrating its utility in analytical laboratories .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of their activity . The compound can inhibit the activity of certain enzymes or interfere with the function of receptors, thereby exerting its biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Research Findings
Synthetic Flexibility: this compound serves as a versatile scaffold. For example, chlorination at position 4 (yield: 83%) enables downstream modifications for drug discovery .
Positional Isomerism : Bromine at position 6 vs. 8 significantly alters electronic properties. For instance, the 8-bromo isomer (CAS 35975-57-6) shows distinct NMR shifts compared to the 6-bromo derivative .
Safety Profiles : While the parent compound is an eye irritant (H319), halogenated analogs like the chloro derivative may pose additional hazards due to increased reactivity .
Biological Activity
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 122794-99-4) is a compound belonging to the hydroxyquinoline family, characterized by a fused benzene and pyridine ring structure with significant pharmacological potential. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula: CHBrN O
- Molecular Weight: 296.12 g/mol
The compound features a bromine atom at the 6th position and an ethoxycarbonyl group at the 3rd position, which influence its biological activity and chemical reactivity.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, and their inhibition leads to cell death.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Pseudomonas aeruginosa | 0.039 |
These results suggest that the compound has strong potential as an antimicrobial agent, particularly against resistant strains .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The compound's efficacy in inhibiting fungal growth further supports its therapeutic potential in treating infections caused by fungi.
Antifungal Activity Summary:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.078 |
These findings highlight the compound's dual action against both bacterial and fungal pathogens .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells:
- Enzyme Inhibition: The compound binds to DNA gyrase and topoisomerase IV, disrupting their function.
- Structural Modifications: The presence of bromine and ethoxycarbonyl groups affects the binding affinity and specificity for these targets.
This mechanism is consistent with other quinolone derivatives, which have been extensively studied for their antimicrobial properties .
Applications in Research and Industry
This compound serves as a versatile intermediate in pharmaceutical development, particularly in synthesizing compounds aimed at treating bacterial infections. Its applications extend to:
- Pharmaceutical Development: Used in synthesizing new antimicrobial agents.
- Biochemical Research: Investigating enzyme inhibition mechanisms.
- Material Science: Development of specialized coatings and polymers.
- Agricultural Chemistry: Formulation of agrochemicals such as fungicides .
Case Studies
Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity. For instance, modifications at different positions on the quinoline ring have been explored to improve antimicrobial efficacy while reducing toxicity .
Q & A
Q. What are the common synthetic routes for preparing ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate?
The compound is typically synthesized via cyclization and functionalization steps. For example, this compound can be converted to its 4-chloro derivative using phosphorus oxychloride (POCl₃) and catalytic DMF under reflux conditions (83% yield) . Key steps include controlling reaction time, temperature, and stoichiometry. Characterization via ESI-MS (m/z = 314 [M + H]⁺) and elemental analysis ensures product purity .
Q. What analytical techniques are used to characterize this compound and its derivatives?
Standard methods include:
Q. How should this compound be stored to ensure stability?
Store in a tightly sealed container under dry, inert conditions (e.g., argon). Avoid exposure to moisture and light, as ester groups and bromine substituents may hydrolyze or degrade. Refer to safety guidelines for handling hygroscopic or reactive intermediates .
Q. What are typical challenges in synthesizing this compound, and how can they be addressed?
Common issues include low yields due to incomplete cyclization or side reactions. Solutions include:
- Optimizing POCl₃ stoichiometry and reaction time .
- Using chromatography (e.g., silica gel) or recrystallization for purification.
- Monitoring reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in derivative synthesis?
Regioselectivity in alkylation or halogenation reactions depends on electronic and steric factors. For example, varying solvent polarity (e.g., DMF vs. THF) or temperature can shift product ratios. highlights how ethylation conditions influence by-product formation, requiring careful control of base strength and reaction duration.
Q. What strategies are used to design biologically active derivatives of this compound?
- Structural modifications : Introduce substituents at the 6-bromo or 4-hydroxy positions to enhance binding to target proteins (e.g., PI3K/mTOR inhibitors in ).
- Functional group interconversion : Convert the ester to amides or carboxylic acids for improved solubility or activity.
- Characterization : Use X-ray crystallography (via SHELXL ) or DFT calculations to correlate structure-activity relationships.
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Programs like SHELXL refine crystal structures by analyzing puckering coordinates and torsion angles. For example, Cremer-Pople parameters quantify ring non-planarity in quinoline derivatives ( ). High-resolution data can distinguish between tautomeric forms or hydrogen-bonding networks critical for biological activity .
Q. What methods isolate and characterize synthesis by-products?
- Chromatography : Use preparative HPLC or column chromatography to separate by-products (e.g., tricyclic derivatives in ).
- Spectroscopic analysis : Multi-nuclear NMR and HR-MS identify unexpected structures, such as thiazeto-quinoline hybrids.
- X-ray diffraction : Resolve ambiguous stereochemistry or regiochemistry in novel by-products .
Q. How can halogenated analogs (e.g., bromo/fluoro derivatives) enhance pharmacological properties?
Bromine increases molecular weight and lipophilicity, improving membrane permeability. Fluorine enhances metabolic stability via C-F bond strength. demonstrates bromination at C6 improves antibacterial activity, while fluorination at C7 reduces off-target effects .
Q. What computational tools predict reactivity or stability of this compound in complex reactions?
- DFT calculations : Model transition states for nucleophilic substitution at C4 or C6 positions.
- Molecular docking : Screen derivatives against enzyme active sites (e.g., DNA gyrase for antimicrobial activity).
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with biological potency.
Methodological Guidance
- For synthetic optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading).
- For structural analysis : Combine SC-XRD (via SHELX) with Hirshfeld surface analysis to map intermolecular interactions.
- For biological screening : Employ high-throughput assays to evaluate antimicrobial or anticancer activity, referencing protocols in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
